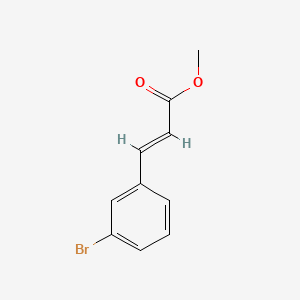

(E)-Methyl 3-(3-bromophenyl)acrylate

Descripción general

Descripción

(E)-Methyl 3-(3-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the vinyl group is replaced by a 3-bromophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-Methyl 3-(3-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where a bromobenzene derivative reacts with an acrylate ester in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale Heck reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

The bromine atom facilitates aryl-aryl bond formation via Suzuki-Miyaura coupling. For example:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-Methyl 3-(3-bromophenyl)acrylate | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol, reflux, 24 h | Methyl (E)-3-(biphenyl-3-yl)acrylate | 72% |

This reaction retains the acrylate moiety while introducing diverse aryl groups .

Heck Coupling

Heck coupling with alkenes extends the π-conjugated system. A representative reaction with styrene yields:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Pd(OAc)₂, styrene, acetonitrile, 90°C, 24 h | Methyl (E)-3-(4-styrylphenyl)acrylate | 72% |

The reaction proceeds under inert conditions, demonstrating compatibility with electron-deficient alkenes .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles, though direct examples for the 3-bromo isomer are less documented. Analogous reactivity is observed in related bromophenyl acrylates:

| Reaction Type | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| SNAr (for 4-bromo analog) | Amines | K₂CO₃, DMF, 80°C | Methyl 3-(4-aminophenyl)acrylate |

While specific data for the 3-bromo derivative is limited, computational studies suggest similar activation barriers due to comparable electronic environments.

Biological Activity: Mast Cell Degranulation Inhibition

Methyl (E)-2-bromo-3-(3-bromophenyl)acrylate, a derivative, exhibits potent anti-inflammatory activity by inhibiting mast cell degranulation (IC₅₀ = 4.7 μM) . This highlights its potential as a lead compound for inflammatory disorders.

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

(E)-Methyl 3-(3-bromophenyl)acrylate serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Biologically Active Compounds: It has been utilized as an intermediate in the synthesis of various biologically active molecules, including marine metabolites and pharmaceuticals .

- Polymer Chemistry: The acrylate functional group allows for its incorporation into polymeric materials, enhancing properties such as thermal stability and mechanical strength .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Properties: Some derivatives of this compound have shown remarkable antioxidant activities in biological assays, making them candidates for further development into therapeutic agents .

- Drug Development: Its derivatives are explored for their roles in drug synthesis, particularly in creating compounds with improved efficacy against various diseases .

Materials Science

The compound's unique chemical structure lends itself to applications in materials science:

- Nonlinear Optical Materials: Due to its optical properties, it can be used as a monomer in the production of nonlinear optical materials, which are essential for photonic applications .

- Coatings and Adhesives: The acrylate group makes it suitable for formulating coatings and adhesives with enhanced adhesion properties and durability .

Case Study 1: Synthesis of Antioxidant Compounds

A study demonstrated the synthesis of derivatives from this compound that exhibited IC50 values as low as 0.005 μM in antioxidant assays, highlighting its potential in developing new antioxidant drugs .

Case Study 2: Application in Polymer Chemistry

Research has shown that incorporating this compound into polymer formulations significantly improved thermal stability and mechanical properties compared to conventional polymers without this compound .

Mecanismo De Acción

The mechanism of action of (E)-Methyl 3-(3-bromophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the ester group are key functional groups that participate in chemical reactions. The compound can undergo nucleophilic substitution at the bromine atom and nucleophilic addition at the carbonyl carbon of the ester group. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the adjacent carbon atoms.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-phenylacrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Ethyl 3-(3-bromophenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and physical properties.

Methyl 3-(4-bromophenyl)acrylate: The bromine atom is positioned at the para position, which can influence the compound’s reactivity and steric effects.

Uniqueness

(E)-Methyl 3-(3-bromophenyl)acrylate is unique due to the presence of the bromine atom at the meta position, which provides distinct electronic and steric properties. This positioning allows for selective reactions that are not possible with other isomers or analogs, making it a valuable compound in synthetic chemistry.

Actividad Biológica

(E)-Methyl 3-(3-bromophenyl)acrylate, with the chemical formula C₁₁H₉BrO₂ and a molecular weight of 241.08 g/mol, is a compound that has garnered attention due to its significant biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an acrylate functional group and a bromine atom at the meta position of the phenyl ring. This structural configuration influences its reactivity and biological activity. The presence of the bromine atom is particularly noted for enhancing interactions with biological targets, which may lead to therapeutic applications in various fields.

Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. Various studies have demonstrated its potential in inhibiting cancer cell proliferation and affecting cellular processes.

Anticancer Activity

-

In Vitro Studies :

- In one study, compounds structurally similar to this compound showed significant antiproliferative effects on breast cancer cell lines, including MCF-7 and MDA-MB-231. The IC₅₀ values for these compounds ranged from 10 to 33 nM , indicating potent activity comparable to known anticancer agents like combretastatin A-4 (CA-4) .

- The mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of microtubule dynamics essential for cell division .

-

Mechanism of Action :

- The compound acts as a Michael acceptor , allowing it to interact with thiols and amines in proteins, potentially modifying protein function. This interaction is crucial for understanding its biological effects .

Data Table: Antiproliferative Activity

| Compound Name | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10-33 | Inhibition of tubulin polymerization |

| CA-4 | MCF-7 | 3.9 | Disruption of microtubule dynamics |

| Other Structural Analogues | MDA-MB-231 | 23-33 | Similar mechanism as above |

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

- Study on Antitumor Effects :

- Stability and Interaction Studies :

Propiedades

IUPAC Name |

methyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBINNSHRSTZQE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79432-87-4 | |

| Record name | METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.